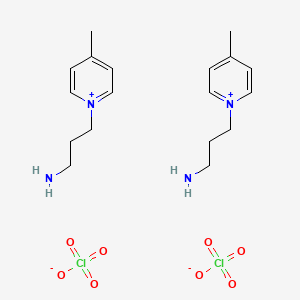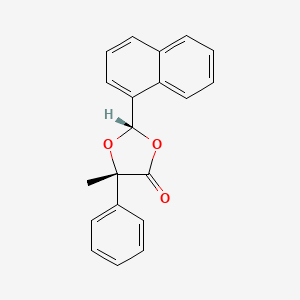
(2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. This specific compound is characterized by the presence of a naphthalene ring, a phenyl group, and a methyl group attached to the dioxolane ring. The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the dioxolane ring. One common method is the acid-catalyzed cyclization of a diol with a carbonyl compound. The reaction conditions often include the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid as a catalyst, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
(2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one can be used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology and Medicine
The compound may have potential applications in drug discovery and development. Its structural features could be explored for interactions with biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of polymers, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of (2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets. The compound’s stereochemistry and functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2R,5R)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one: The enantiomer of the compound with opposite stereochemistry.
5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one: A similar compound without specific stereochemistry.
5-Methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one: A compound lacking the phenyl group.
Uniqueness
The uniqueness of (2S,5S)-5-Methyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one lies in its specific stereochemistry and the presence of both naphthalene and phenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
887304-84-9 |
|---|---|
分子式 |
C20H16O3 |
分子量 |
304.3 g/mol |
IUPAC名 |
(2S,5S)-5-methyl-2-naphthalen-1-yl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C20H16O3/c1-20(15-10-3-2-4-11-15)19(21)22-18(23-20)17-13-7-9-14-8-5-6-12-16(14)17/h2-13,18H,1H3/t18-,20+/m1/s1 |
InChIキー |
WLSNWUJNODTASK-QUCCMNQESA-N |
異性体SMILES |
C[C@@]1(C(=O)O[C@H](O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
正規SMILES |
CC1(C(=O)OC(O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


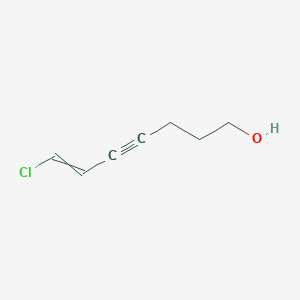
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)
![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)
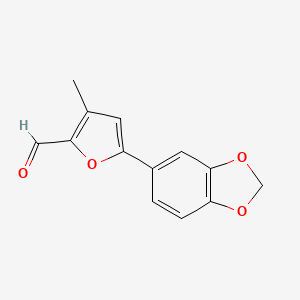
![5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12600810.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)
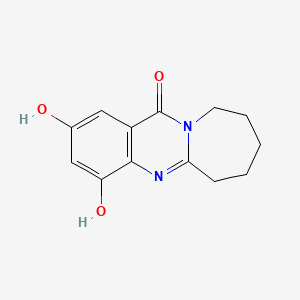

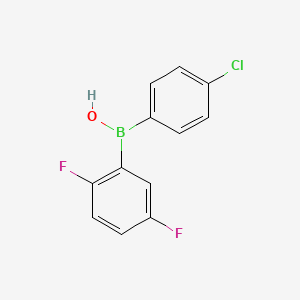
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)

